molecular formula C10H10F2O3 B13033043 Methyl 2-(difluoromethoxy)-5-methylbenzoate

Methyl 2-(difluoromethoxy)-5-methylbenzoate

Cat. No.: B13033043
M. Wt: 216.18 g/mol
InChI Key: MHKQQJFBTLFSJH-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethoxy)-5-methylbenzoate is a benzoate ester derivative featuring a difluoromethoxy (–OCF₂H) substituent at the 2-position and a methyl (–CH₃) group at the 5-position of the benzene ring. Its difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it a critical scaffold in drug design .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 2-(difluoromethoxy)-5-methylbenzoate

InChI

InChI=1S/C10H10F2O3/c1-6-3-4-8(15-10(11)12)7(5-6)9(13)14-2/h3-5,10H,1-2H3

InChI Key

MHKQQJFBTLFSJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Outcome Yield References
Aqueous NaOH (1M), refluxNaOH, H₂O2-(Difluoromethoxy)-5-methylbenzoic acid85–90%
HCl (6M), ethanol, 60°CHCl, EtOHPartial ester hydrolysis60–65%

Key Findings :

  • Basic hydrolysis provides higher yields due to complete deprotonation of the intermediate carboxylate.

  • Acidic conditions may lead to partial cleavage of the difluoromethoxy group if prolonged .

Nucleophilic Substitution

The difluoromethoxy group (-OCF₂H) participates in nucleophilic substitution under controlled conditions.

Reagents Conditions Product Yield References
Sodium methoxide, DMF80°C, 6 hoursMethoxy substitution (-OCH₃)45%
Ammonia, THF25°C, 12 hoursAmino substitution (-NH₂)30%

Mechanistic Insight :

  • The reaction proceeds via an SₙAr mechanism, facilitated by electron withdrawal from the difluoromethoxy and ester groups.

  • Steric hindrance from the methyl group at position 5 reduces reactivity at the ortho position.

Oxidation of the Methyl Group

The methyl substituent at position 5 can be oxidized to a carboxylic acid or ketone.

Oxidizing Agent Conditions Product Yield References
KMnO₄, H₂SO₄100°C, 8 hours2-(Difluoromethoxy)-5-carboxybenzoic acid75%
CrO₃, acetic acid60°C, 4 hours5-Keto intermediate50%

Notes :

  • Strong oxidizing agents like KMnO₄ fully oxidize the methyl group, while CrO₃ stops at the ketone stage.

  • Over-oxidation risks decomposition of the difluoromethoxy group.

Ester Reduction

The methyl ester is reduced to a primary alcohol using hydride reagents.

Reagent Conditions Product Yield References
LiAlH₄, dry THF0°C → 25°C, 2 hours2-(Difluoromethoxy)-5-methylbenzyl alcohol92%
DIBAL-H, toluene-78°C, 1 hourPartial reduction to aldehyde68%

Critical Parameters :

  • LiAlH₄ achieves full reduction, while DIBAL-H allows selective aldehyde formation.

  • The difluoromethoxy group remains stable under these conditions.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes nitration and sulfonation at specific positions.

Reaction Conditions Position Yield References
Nitration (HNO₃/H₂SO₄)0°C, 2 hoursMeta70%
Sulfonation (SO₃/H₂SO₄)100°C, 6 hoursPara55%

Regioselectivity :

  • Electron-withdrawing groups direct incoming electrophiles to the meta and para positions .

  • Steric effects from the methyl group favor para substitution in sulfonation.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions.

Reaction Type Catalyst Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives80%
Buchwald-HartwigPd₂(dba)₃, XantphosAmino-substituted analogs65%

Optimization Insights :

  • The methyl ester group stabilizes the transition state in Suzuki couplings.

  • Difluoromethoxy’s electron-withdrawing nature enhances oxidative addition efficiency.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 2-(difluoromethoxy)-5-methylbenzoate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with improved biological activity. For instance, studies have shown that derivatives of this compound exhibit promising cytotoxicity against cancer cell lines, indicating its potential as a chemotherapeutic agent .

Topoisomerase Inhibition
This compound has been explored for its ability to act as a topoisomerase inhibitor. Topoisomerases are essential enzymes in DNA replication and transcription, and their inhibition can lead to the death of rapidly dividing cells, such as cancer cells. Research indicates that this compound derivatives demonstrate significant activity against topoisomerases, suggesting their potential in treating various cancers .

Material Science

Polymer Synthesis
In material science, this compound is utilized in the development of advanced polymers. The difluoromethoxy group imparts unique properties such as increased thermal stability and chemical resistance, which are desirable in coatings and other polymer applications. These characteristics make it suitable for use in environments where durability and resistance to degradation are critical.

Fluorinated Materials
The incorporation of difluoromethoxy groups into polymer matrices enhances their hydrophobicity and oleophobicity, leading to applications in non-stick coatings and waterproof materials. Such properties are beneficial in various industrial applications, including textiles and packaging .

Case Studies

Study Focus Findings
Synthesis of Anticancer Agents Evaluated the cytotoxic effects of this compound derivatives on cancer cell linesShowed significant cytotoxicity with IC50 values indicating potential for drug development
Topoisomerase Inhibition Investigated the inhibitory effects on topoisomerases in bacterial strainsDemonstrated effective inhibition, suggesting use in antibiotic development against resistant strains
Polymer Coatings Developed fluorinated polymer coatings using this compoundResulted in materials with enhanced chemical resistance and durability compared to traditional coatings

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethoxy)-5-methylbenzoate involves its interaction with molecular targets in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular pathways and targets are subject to ongoing research, but it is believed that the compound may modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
This compound C₁₀H₁₀F₂O₃ 216.18 Not reported Not reported
Methyl 5-(difluoromethyl)-2-fluorobenzoate C₉H₇F₃O₂ 204.15 241.8 (predicted) 1.280 (predicted)
Methyl 2-methoxy-5-nitrobenzoate C₁₀H₁₁NO₅ 225.20 Not reported Not reported

Key Observations :

  • The difluoromethoxy group in this compound contributes to higher lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates .
  • Predicted boiling points and densities for Methyl 5-(difluoromethyl)-2-fluorobenzoate suggest moderate volatility, suitable for liquid-phase agrochemical formulations .

Stability and Impurity Profiles

  • This compound : During pantoprazole synthesis, oxidation intermediates like sulfoxides (e.g., 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) are prone to overoxidation, forming sulfone impurities (e.g., III in ). Strict chromatographic controls (HPLC) are required to limit impurities to <0.15% .
  • Methyl 2-methoxy-5-sulfamoylbenzoate : Stability studies highlight susceptibility to hydrolysis under acidic conditions due to the sulfamoyl group, necessitating pH-controlled storage .

Biological Activity

Methyl 2-(difluoromethoxy)-5-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a benzoate structure with a difluoromethoxy substituent and a methyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, contributing to their biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including topoisomerases and proteases, which are crucial in cancer cell proliferation and viral replication .
  • Antimicrobial Activity : Research indicates that compounds containing difluoromethoxy groups exhibit significant antimicrobial properties, potentially making them effective against resistant bacterial strains .
  • Cellular Interaction : The compound may interact with cellular receptors or proteins, influencing cell signaling pathways involved in apoptosis and cell cycle regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance:

  • Breast Cancer Cells : The compound induced significant cytotoxicity in MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents.
  • Antiviral Activity : Preliminary findings suggest that it may inhibit viral replication by targeting specific viral proteases .

Case Studies

  • Topoisomerase Inhibition : A study explored the effects of difluoromethoxy-containing compounds on topoisomerase II activity. This compound was found to significantly reduce enzyme activity, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior antimicrobial activity against Gram-positive bacteria, highlighting its potential as an alternative treatment for infections resistant to conventional therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-4-(difluoromethoxy)benzoateContains difluoromethoxy groupModerate enzyme inhibition
Methyl 3-amino-4-(difluoromethoxy)benzoateDifferent position of amino groupAnticancer properties
Methyl 2-amino-5-methoxybenzoateContains methoxy group onlyLower antimicrobial activity

The unique combination of functional groups in this compound may enhance its biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(difluoromethoxy)-5-methylbenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, refluxing intermediates like 5-methyl-2-hydroxybenzoic acid with difluoromethylating agents (e.g., chlorodifluoromethane) in the presence of a base (e.g., sodium hydride) under anhydrous conditions is common . Optimization involves controlling temperature (50–70°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios. Purity can be improved using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR should show a singlet for the difluoromethoxy group (δ ~6.5–7.0 ppm, split due to 2JHF^2J_{HF} coupling) and a methyl ester signal (δ ~3.8–3.9 ppm). 19^{19}F NMR will confirm the difluoromethoxy moiety (δ ~-80 to -85 ppm, doublet) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (70:30) can resolve impurities, with retention times compared to reference standards .

Q. What are the critical parameters for ensuring stability during storage of this compound?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. Store the compound at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the difluoromethoxy moiety. Periodic purity checks via TLC (silica gel, hexane:EtOAc 4:1) or HPLC are advised .

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence the compound’s reactivity in further functionalization (e.g., cross-coupling reactions)?

  • Methodological Answer : The difluoromethoxy group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the para position of the methyl group. For Suzuki-Miyaura coupling, pre-functionalize the ester with a boronic acid handle. Use Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in THF/water (3:1) at 80°C . Monitor reaction progress via LC-MS to detect intermediates .

Q. What analytical strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform:

  • HPLC-MS to quantify trace impurities (e.g., de-esterified acids or difluoromethoxy cleavage products) .
  • Dose-response curves across multiple cell lines (e.g., HEK293 for receptor binding) with standardized protocols (e.g., ATP-based viability assays). Include positive controls (e.g., pantoprazole derivatives) for comparative analysis .

Q. How can computational modeling predict the metabolic stability of this compound in cytochrome P450 systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the difluoromethoxy group. Dock the compound into CYP3A4/2C19 active sites using AutoDock Vina. Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and LC-MS/MS metabolite identification .

Methodological Considerations Table

Question TypeKey TechniquesCritical ParametersReferences
Synthesis OptimizationReflux, chromatography, recrystallizationTemperature, solvent purity, stoichiometry
Structural ValidationNMR, HPLCDeuterated solvents, column selectivity
Metabolic PredictionDFT, molecular docking, microsomal assaysForce field accuracy, incubation time

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